molecular formula C21H21N5O5 B2398542 2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1798457-69-8

2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2398542
CAS No.: 1798457-69-8
M. Wt: 423.429
InChI Key: BGRWWVDJUZGJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C21H21N5O5 and its molecular weight is 423.429. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carbonyl]-6-methyl-5H-pyrazolo[1,5-a]pyrazin-4-one, primarily targets the CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action

The compound interacts with its targets (CB2 receptors) by acting as a ligand . Ligands are molecules that bind to proteins to serve a biological purpose. In this case, the compound binds to the CB2 receptors, triggering a series of biochemical reactions within the cell.

Pharmacokinetics

The compound’s selectivity towards cb2 receptors suggests that it may have a favorable bioavailability profile .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific biological context. Given its interaction with CB2 receptors, the compound could potentially modulate immune response and pain perception .

Properties

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carbonyl]-6-methyl-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5/c1-13-11-26-15(19(27)22-13)10-14(23-26)20(28)24-6-8-25(9-7-24)21(29)18-12-30-16-4-2-3-5-17(16)31-18/h2-5,10-11,18H,6-9,12H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRWWVDJUZGJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.